molecular formula C4H5N3O2 B046245 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 933-19-7

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No. B046245
CAS RN: 933-19-7
M. Wt: 127.1 g/mol
InChI Key: KZVYWMJOLANZSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and related compounds involves several steps, including nitration and methylation processes. For instance, nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione can yield 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane, depending on the nitration medium used (Bellamy et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule and its derivatives, showing how molecular structure influences physical and chemical properties. For example, the crystal structures of certain derivatives demonstrate how molecules form layer structures made up of infinite ribbons or are arranged in pairs related by an inversion center (Handelsman-Benory et al., 1995).

Chemical Reactions and Properties

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxyalkylation and addition reactions, which are fundamental for synthesizing a wide range of compounds. An example includes the visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers, demonstrating the compound's reactivity and the possibility of utilizing green chemistry principles (Tan et al., 2022).

Scientific Research Applications

  • It can be used for synthesizing various pyrrolo[1,2-a]-[1,3,5]triazine-2,4(1H,3H)-diones (Traynor & Wibberley, 1974).

  • It is useful in synthetic reactions to produce 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones (Singh, Aggarwal, & Kumar, 1992).

  • The solid-phase synthesis of 6-amino-1,3,5-triazine-2,4-diones using this compound is employed for the production of pharmaceuticals and other chemical products (Yu, Ostresh, & Houghten, 2004).

  • Nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione leads to the production of cyanuric acid and tetranitromethane, indicating its relevance in chemical synthesis (Bellamy, Latypov, & Goede, 2003).

  • The synthesized compounds from this chemical are significant in organic synthesis and chemistry research (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).

  • Its cocrystallization with various triazine and pyrimidine derivatives aids in exploring hydrogen-bond-based synthon motifs (Gerhardt & Egert, 2015).

  • Its derivatives, such as hexazinone, are utilized as herbicides and in forest watershed management, demonstrating its ecological and agricultural importance (Neary, Bush, & Douglass, 1983).

  • Some compounds synthesized from it show significant antitumor activity, indicating its potential in medical and pharmaceutical research (Al-Romaizan, Ahmed, & Elfeky, 2019).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYWMJOLANZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918523
Record name 6-Methyl-1,3,5-triazine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

CAS RN

933-19-7
Record name 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-azauracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,3,5-triazine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AJ Bellamy, NV Latypov… - Journal of Chemical …, 2003 - journals.sagepub.com
Nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione (III) gave 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid, V) and tetranitromethane, whilst nitration of 2,4-dimethoxy-6-methyl-1,3,5-…
Number of citations: 14 journals.sagepub.com
JR Traynor, DG Wibberley - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Reaction of ethyl bromopyruvate (4) with 6-methyl-(2) and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones (3) gave moderate yields of 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-…
Number of citations: 4 pubs.rsc.org
KA Begam, N Kanagathara, MK Marchewka, AY Lo - Heliyon, 2022 - cell.com
The six-membered heterocyclic ring - 1,3,5-triazine and its derivatives have garnered a lot of attention because they're good bioactive herbicides, cancer agents, and other things. One …
Number of citations: 4 www.cell.com
AJ Bellamy - High energy density materials, 2007 - Springer
In this paper, the discovery and synthesis of the explosive 1,1-diamino-2,2-dinitroethene (FOX-7) are described, together with an account of its structural, spectroscopic, and explosive …
Number of citations: 121 link.springer.com
PM Jadhav, R Sarangapani, RS Patil… - … Process Research & …, 2019 - ACS Publications
Industrialization of a chemical process needs an understanding of process chemistry, optimal process envelope, and the best choice of operation. 1,1-Diamino-2,2-dinitroethylene (FOX-…
Number of citations: 1 pubs.acs.org
L Simkova, F Liska, J Ludvik - Current Organic Chemistry, 2011 - ingentaconnect.com
2,2-Dinitroethene-1,1-diamine (FOX-7) is a compound synthesized in 1998 with a simple structure but very unusual properties. One part of the molecule bears two geminal electron-…
Number of citations: 22 www.ingentaconnect.com
EFS Authority, M Anastassiadou, M Arena, D Auteri… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
The conclusions of the EFSA following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State, France, for the pesticide …
Number of citations: 4 www.ncbi.nlm.nih.gov
MR Taw, JD Yeager, DE Hooks… - Journal of Materials …, 2017 - cambridge.org
Organic molecular crystals are often noncubic and contain significant steric hindrance within their structure to resist dislocation motion. Plastic deformation in these systems can be …
Number of citations: 44 www.cambridge.org
F Bahra, DF Bahr - researchgate.net
Organic molecular crystals are often non-cubic and contain significant steric hindrance within their structure to resist dislocation motion. Plastic deformation in these systems can be …
Number of citations: 0 www.researchgate.net
JM Barker, PR Huddleston… - Journal of Chemical …, 2001 - journals.sagepub.com
The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these …
Number of citations: 3 journals.sagepub.com

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